Octahydroindolizin-6-amine dihydrochloride
CAS No.:
Cat. No.: VC18057466
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18Cl2N2 |
|---|---|
| Molecular Weight | 213.15 g/mol |
| IUPAC Name | 1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine;dihydrochloride |
| Standard InChI | InChI=1S/C8H16N2.2ClH/c9-7-3-4-8-2-1-5-10(8)6-7;;/h7-8H,1-6,9H2;2*1H |
| Standard InChI Key | DMZVUTZAVYFYDD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CCC(CN2C1)N.Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Octahydroindolizin-6-amine dihydrochloride (C₈H₁₈Cl₂N₂) features a bicyclic structure comprising a six-membered piperidine ring fused to a five-membered pyrrolidine ring. The dihydrochloride salt form introduces two hydrochloride groups, improving aqueous solubility and crystalline stability. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Weight | 213.15 g/mol |
| Empirical Formula | C₈H₁₈Cl₂N₂ |
| CAS Number | Not explicitly provided |
| Solubility | Enhanced in polar solvents due to salt form |
The saturated octahydroindolizine core reduces conformational flexibility compared to aromatic analogs, potentially enhancing binding specificity to biological targets .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of octahydroindolizin-6-amine dihydrochloride typically involves hydrogenation of indolizine precursors followed by salt formation. A generalized pathway includes:
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Cyclization: Formation of the indolizine core via intramolecular cyclization of aminoketals or similar precursors .
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Hydrogenation: Catalytic hydrogenation under controlled pressure (1–3 atm) and temperature (50–100°C) to saturate the bicyclic system.
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Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt.
Aminoketal intermediates, as demonstrated in the synthesis of cis-octahydroindoles, enable enantioselective routes when chiral auxiliaries are employed . For example, phenyl-substituted aminoketals yield enantiopure products with up to 96% chirality transfer under optimized conditions .
Optimization Challenges
Reaction parameters critically influence yield and purity:
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Temperature: Hydrogenation at 50°C vs. 100°C alters byproduct formation rates.
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Catalyst Selection: Palladium on carbon (Pd/C) vs. platinum oxide (PtO₂) affects saturation efficiency .
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Acid Stoichiometry: Excess HCl during salt formation can degrade the amine product, necessitating precise molar ratios .
Future Research Directions
Unanswered Questions
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Metabolic Stability: Cytochrome P450 isoform interactions remain uncharacterized.
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Toxicity Profiles: Acute and chronic toxicity studies in model organisms are needed.
Emerging Applications
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